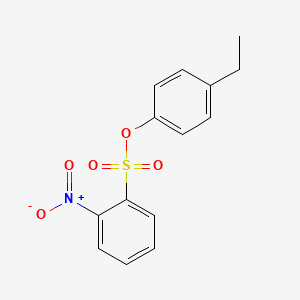

4-Ethylphenyl 2-nitrobenzenesulfonate

Description

4-Ethylphenyl 2-nitrobenzenesulfonate is an aromatic sulfonate ester characterized by a 4-ethylphenyl group attached to the sulfonate moiety derived from 2-nitrobenzenesulfonic acid. The nitro group at the ortho position of the benzene ring introduces significant electron-withdrawing effects, influencing the compound’s reactivity and stability. This compound is likely a crystalline solid with moderate solubility in organic solvents, similar to structurally related sulfonates and sulfonamides.

Properties

CAS No. |

25238-23-7 |

|---|---|

Molecular Formula |

C14H13NO5S |

Molecular Weight |

307.32 g/mol |

IUPAC Name |

(4-ethylphenyl) 2-nitrobenzenesulfonate |

InChI |

InChI=1S/C14H13NO5S/c1-2-11-7-9-12(10-8-11)20-21(18,19)14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3 |

InChI Key |

YJRFZRSVAHACTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of 4-ethylphenol followed by nitration. The process can be summarized as follows:

Sulfonation: 4-Ethylphenol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Nitration: The sulfonated product is then treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of 4-Ethylphenyl 2-nitrobenzenesulfonate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic Substitution: Various substituted phenyl derivatives.

Reduction: 4-Ethylphenyl 2-aminobenzenesulfonate.

Oxidation: 4-Carboxyphenyl 2-nitrobenzenesulfonate.

Scientific Research Applications

Scientific Research Applications

4-Ethylphenyl 2-nitrobenzenesulfonate serves as an intermediate in synthesizing more complex organic molecules and has applications in material science.

Protecting Group in Polyphenol Synthesis

2-Nitrobenzenesulfonate (Ns) can be used as a protecting group for phenols in synthesizing labile polyphenols . The use of the Ns group allows for regio- and stereoselective methylation of catechins and theaflavins . The electron-withdrawing nature of the Ns group improves the stability of polyphenol during synthetic manipulations and can be easily removed under mild conditions .

Synthesis Intermediates

4-Ethylphenyl 2-nitrobenzenesulfonate can be used as a building block in producing various compounds. Several compounds share structural similarities with 4-Ethylphenyl 2-nitrobenzenesulfonate, and their unique properties based on their substituents affect their reactivity and potential applications:

- 4-Methylphenyl 2-nitrobenzenesulfonate Contains a methyl group instead of an ethyl group and may exhibit different reactivity patterns.

- Phenyl 2-nitrobenzenesulfonate Lacks substituents on the phenyl ring, resulting in a simpler structure with less steric hindrance.

- 4-Ethoxyphenyl 2-nitrobenzenesulfonate Contains an ethoxy group instead of ethyl, leading to different solubility and reactivity characteristics.

- N-(4-Ethylphenyl)-2-nitrobenzenesulfonamide Features amide functionalization and potentially different biological activities.

Related compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylphenyl 2-nitrobenzenesulfonate | Methyl group instead of ethyl | May exhibit different reactivity patterns |

| Phenyl 2-nitrobenzenesulfonate | No substituents on phenyl ring | Simpler structure; less steric hindrance |

| 4-Ethoxyphenyl 2-nitrobenzenesulfonate | Ethoxy group instead of ethyl | Different solubility and reactivity characteristics |

| N-(4-Ethylphenyl)-2-nitrobenzenesulfonamide | Amide functionalization | Potentially different biological activities |

Use of 2-nitrobenzenesulfonate in Synthesis

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.

Comparison with Similar Compounds

Physical and Chemical Properties

- Reactivity: The ortho-nitro group in 4-ethylphenyl 2-nitrobenzenesulfonate makes the sulfonate ester a better leaving group compared to non-nitro analogs (e.g., 4-methylbenzenesulfonates) . Sulfonamides (e.g., N-(4-methylphenyl)-2-nitrobenzenesulfonamide) exhibit lower electrophilicity due to the N–S bond, limiting their utility in nucleophilic substitutions .

- Stability :

- Solubility: Aliphatic sulfonates (e.g., 2-(2-hydroxyethoxy)ethyl derivatives) show higher water solubility due to ether linkages, whereas aryl sulfonates are more soluble in non-polar solvents .

Functional and Application Differences

- Pharmaceutical Applications: Imidazolidinones like IM-3 demonstrate antinociceptive and CNS-modulating effects, highlighting their role as bioactive intermediates . Sulfonate esters are primarily used as alkylating agents or polymer crosslinkers, whereas sulfonamides serve as protease inhibitors or antimicrobial agents .

- Material Science :

- Aliphatic sulfonates (e.g., compounds) are employed in surfactant formulations due to their amphiphilic properties, while nitro-substituted aryl sulfonates may act as photoacid generators in lithography .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Ethylphenyl 2-nitrobenzenesulfonate, and how can purity be validated methodologically?

- Answer : Synthesis typically involves sulfonation of 4-ethylphenol using 2-nitrobenzenesulfonyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 phenol-to-sulfonyl chloride). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (δ 8.1–8.3 ppm for aromatic protons of the nitro group). Cross-validate with elemental analysis (C, H, N, S) to confirm molecular composition .

Q. How can researchers distinguish between structural isomers of nitrobenzenesulfonate derivatives during characterization?

- Answer : Combine spectroscopic and chromatographic techniques:

- IR Spectroscopy : Nitro group asymmetric stretching (~1520 cm) and sulfonate S=O stretching (~1360 cm).

- Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) to differentiate isomers.

- HPLC Retention Times : Use reverse-phase columns with gradient elution; isomers exhibit distinct retention behaviors due to polarity differences .

Q. What solvent systems are most effective for recrystallizing 4-Ethylphenyl 2-nitrobenzenesulfonate?

- Answer : Optimal recrystallization uses a mixed solvent system (e.g., ethyl acetate/hexane, 3:7 v/v) due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation. Monitor via polarized light microscopy to confirm monoclinic crystal habit, indicative of high purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Answer : Apply density functional theory (DFT) to map reaction pathways and identify intermediates. For example, simulate sulfonate esterification using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare calculated -NMR shifts with experimental data to pinpoint side reactions (e.g., hydrolysis or nitration at unintended positions). Validate with kinetic isotope effect studies .

Q. What methodologies enable the study of sulfonate group reactivity under varying pH conditions?

- Answer : Design a factorial experiment (pH 2–12, temperature 25–60°C) to assess hydrolysis rates. Use UV-Vis spectroscopy (λ = 270 nm for nitro group absorption) to track degradation. Fit data to a second-order kinetic model. Advanced approaches include in-situ Raman spectroscopy to monitor S-O bond cleavage and DFT-based transition state analysis .

Q. How can researchers integrate theoretical frameworks (e.g., Hammett constants) to predict substituent effects on sulfonate stability?

- Answer : Correlate experimental hydrolysis rates with Hammett σ values for substituents on the phenyl ring. For 4-ethyl substitution (σ ≈ -0.15), expect slower hydrolysis compared to electron-withdrawing groups. Validate via linear free-energy relationships (LFERs) and compare with ab initio calculations of transition state partial charges .

Q. What strategies address spectral overlap in -NMR when analyzing sulfonate derivatives with complex substituents?

- Answer : Use 2D NMR techniques:

- HSQC : Resolve overlapping aromatic signals by correlating and shifts.

- NOESY : Identify spatial proximity of ethyl and nitro groups to confirm regiochemistry.

- DOSY : Differentiate between monomeric and aggregated species in solution .

Methodological Design & Data Analysis

Q. How to design a factorial experiment to optimize sulfonate yield while minimizing side reactions?

- Answer : Implement a 3 factorial design with factors: temperature (3 levels: 0°C, 25°C, 50°C), solvent polarity (DMF, THF, dichloromethane), and catalyst (pyridine, DMAP, none). Analyze via ANOVA to identify significant interactions. Response surface methodology (RSM) refines optimal conditions .

Q. What statistical approaches reconcile discrepancies between theoretical and observed reaction outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.